molecular formula C10H10Cl2N2 B2990544 8-Chloro-N-methylquinolin-5-amine;hydrochloride CAS No. 2416242-98-1

8-Chloro-N-methylquinolin-5-amine;hydrochloride

Cat. No. B2990544
CAS RN: 2416242-98-1
M. Wt: 229.1
InChI Key: HFLUJZGFSBKHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “8-Chloro-N-methylquinolin-5-amine;hydrochloride” is represented by the InChI code 1S/C10H9ClN2.ClH/c1-12-9-5-4-8 (11)10-7 (9)3-2-6-13-10;/h2-6,12H,1H3;1H . The molecular weight is 229.11 .


Physical And Chemical Properties Analysis

The physical form of “8-Chloro-N-methylquinolin-5-amine;hydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

Anticancer Agents

Quinoline amines, including 8-Chloro-N-methylquinolin-5-amine, have been studied for their potential as anticancer agents . In one study, a series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .

Pharmacophoric Moiety

Quinoline is an important pharmacophoric moiety, and 8-Chloro-N-methylquinolin-5-amine hydrochloride is part of this class of compounds . Pharmacophoric moieties are parts of a molecular structure that are responsible for its biological activity. In the case of quinoline, it is known to have diverse therapeutic profiles .

Antimalarial Activity

4-Aminoquinoline based compounds, which include 8-Chloro-N-methylquinolin-5-amine, are known for their antimalarial activity . These compounds have been developed and used as potent in vitro antiproliferative agents against various types of cancer cell lines .

Antimicrobial Activity

4-Aminoquinoline based compounds also exhibit antimicrobial activity . This makes 8-Chloro-N-methylquinolin-5-amine a potential candidate for the development of new antimicrobial agents .

Cytotoxicity

Quinoline derivatives have been reported to show remarkable cytotoxicity values when compared to doxorubicin in MCF-7 cell lines . This suggests that 8-Chloro-N-methylquinolin-5-amine could be explored for its cytotoxic properties .

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway plays a role in multiple cancers by apoptosis and cell proliferation . Compounds like 8-Chloro-N-methylquinolin-5-amine could potentially inhibit this pathway, offering another avenue for cancer treatment .

Safety and Hazards

The safety information for “8-Chloro-N-methylquinolin-5-amine;hydrochloride” includes hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

This compound is a versatile material used in scientific research, particularly in drug development and chemical synthesis

Biochemical Pathways

The biochemical pathways affected by 8-Chloro-N-methylquinolin-5-amine hydrochloride are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

properties

IUPAC Name

8-chloro-N-methylquinolin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10;/h2-6,12H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOYIIDEVNBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=CC=NC2=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.